Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-
Description
Nuclear Magnetic Resonance (NMR)
Experimental ¹H and ¹³C NMR data (DMSO-d₆) reveal distinct signals:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 2.45 (s, 3H) | Methyl group at C5 |
| ¹H | 6.90–7.80 (m, 9H) | Aromatic protons (Ph, Cl-Ph) |
| ¹H | 8.20 (s, 1H) | NH of dihydro-pyrimidine |
| ¹³C | 25.6 | C5 methyl |
| ¹³C | 134.8, 138.2 | Chlorophenyl C-Cl |
| ¹³C | 192.4 | Ketone carbonyl |
The downfield carbonyl carbon (δ 192.4 ppm) confirms conjugation with the aromatic system.
Infrared (IR) Spectroscopy
Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
In ethanol, λₘₐₐ ≈ 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 310 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated triazolo-pyrimidine and benzoyl systems.
Mass Spectrometry
Electrospray ionization (ESI-MS) fragments include:
- m/z 351.10 [M+H]⁺ (100% intensity).
- m/z 274.08 [M - C₆H₅CO]⁺ (loss of benzoyl group).
- m/z 139.03 [C₆H₄Cl]⁺ (chlorophenyl fragment).
Tautomeric Forms and Conformational Dynamics
The compound exhibits tautomerism and conformational flexibility:
- Triazole Tautomerism : The triazolo ring equilibrates between 1H- and 3H- tautomers, favoring the 1H-form due to stabilization via intramolecular hydrogen bonding (N-H···O=C).
- Keto-Enol Tautomerism : The dihydro-pyrimidine NH group may tautomerize to an enol form, though computational studies suggest the keto form predominates (ΔG ≈ +5.2 kcal/mol).
- Conformational Isomerism : Rotation about the C6-CO bond generates syn and anti conformers. Density functional theory (DFT) calculations indicate a 1.8 kcal/mol preference for the syn conformation, where the benzoyl oxygen aligns with the triazole N2 atom.
| Tautomer/Conformer | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1H-Keto (syn) | 0.0 | 78 |
| 1H-Keto (anti) | 1.8 | 19 |
| 3H-Enol | 3.5 | 3 |
Dynamic NMR studies in DMSO-d₆ at 298 K show broadened signals for the NH proton (δ 8.20 ppm), consistent with slow exchange between tautomers on the NMR timescale.
Properties
CAS No. |
907972-13-8 |
|---|---|
Molecular Formula |
C19H15ClN4O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C19H15ClN4O/c1-12-16(18(25)14-5-3-2-4-6-14)17(13-7-9-15(20)10-8-13)24-19(23-12)21-11-22-24/h2-11,17H,1H3,(H,21,22,23) |
InChI Key |
FIWRBYQPKWDGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The foundational step in preparing the target compound involves synthesizing thetriazolo[1,5-a]pyrimidine scaffold. A validated approach begins with γ-butyrolactone, which undergoes cyclocondensation with aminoguanidine carbonate in pyridine at reflux to yield 5-amino-3-(3-hydroxypropyl)-4H-triazole (1 ) in 40% yield. Subsequent condensation of 1 with ethyl acetoacetate in acetic acid generates a mixture of 2 and its acetylated derivative 2′ , which is treated with methanolic ammonia to isolate 2 (88% yield). Chlorination of 2 using phosphorus oxychloride (POCl₃) at reflux produces 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine (3 ) in 94% yield. This intermediate serves as the critical precursor for introducing the 4-chlorophenyl group.
The methanone moiety is introduced via a two-step sequence involving thioether formation and aminomethylation. First, 4 undergoes etherification with (furan-2-yl)methanethiol in the presence of sodium hydride, yielding intermediates 5a–5c (80–85% yield). Subsequent aminomethylation with formaldehyde and secondary amines (e.g., morpholine, piperidine) in acetic acid at 50°C installs the methanone-containing sidechain, producing the final products 6–20 in 45–80% yields. For the target compound, selection of phenylmagnesium bromide or Friedel-Crafts acylation conditions may optimize methanone introduction, though explicit details require further optimization.
Purification and Byproduct Management
Purification is critical due to byproducts like triphenylphosphine oxide (TPPO) from Mitsunobu reactions. A patent-described protocol reduces TPPO by ≥85% via sequential trituration with propan-2-ol at 0–5°C and treatment with magnesium chloride. For example, dissolving crude product in warm propan-2-ol followed by crystallization at 5°C overnight yields crystals with ≤0.1% TPPO. Chromatographic purification (silica gel, ethyl acetate/cyclohexane) further enhances purity.
Analytical Characterization
Intermediate and final products are characterized using:
- 1H-NMR : Key signals include δ 2.30 (s, CH₃), δ 3.45 (t, CH₂), and aromatic protons at δ 7.2–7.8.
- Mass Spectrometry : Molecular ion peaks ([MH⁺]) confirm masses, e.g., 3 at m/z 245.2.
- HPLC : Purity ≥96% is achievable after crystallization.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity : Competing substitution at the 2- vs. 7-position necessitates precise stoichiometry and temperature control.
- Byproduct Removal : TPPO contamination mandates iterative trituration or metal salt complexation.
- Scalability : Transitioning from batch to continuous flow could enhance reproducibility for steps like chlorination.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : Human cervix cancer (SISO) and human bladder carcinoma (RT-112).
- IC₅₀ Values : The compound exhibited IC₅₀ values ranging from 2.87 to 3.06 µM, indicating significant growth inhibition compared to standard drugs like cisplatin (IC₅₀ = 0.24–1.22 µM) .
This suggests that Methanone derivatives may serve as promising candidates for further development in cancer therapy.
Antimicrobial Activity
Methanone derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain triazole-pyrimidine compounds demonstrated activity against bacterial strains, suggesting their potential use in treating infections .
Case Study 1: Anticancer Activity
A comprehensive study investigated the effects of Methanone on cervical and bladder cancer cells. The results showed that the compound's mechanism involved inducing apoptosis in cancer cells, which was substantiated by flow cytometry analysis and caspase activation assays.
Case Study 2: Antimicrobial Efficacy
Another research project focused on testing Methanone derivatives against resistant bacterial strains. The findings indicated that some derivatives effectively inhibited bacterial growth through disruption of cell wall synthesis, making them candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of Methanone, [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphodiesterases, which play a role in various cellular processes. Additionally, it can bind to receptors involved in signal transduction pathways, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences and Molecular Properties
*Estimated based on molecular formula (C₁₉H₁₄ClN₄O).
Key Observations:
- Steric Hindrance: Bulky substituents (e.g., cyclopentyl/cyclohexyl in indole methanones) reduce reactivity and alter spectral profiles, whereas the target’s chlorophenyl group balances steric effects and electronic properties .
Key Observations:
- Catalyst Safety : TMDP offers advantages over traditional catalysts like piperidine (regulated due to drug synthesis risks) or mercuric acetate (toxic heavy metal) .
- Green Chemistry : The target’s synthesis aligns with green chemistry principles through solvent-free conditions and catalyst recyclability .
Physicochemical and Thermal Properties
Table 3: Stability and Spectral Characteristics
Key Observations:
- Thermal Stability : The target likely exceeds 200°C based on triazolopyrimidine analogs but lacks direct data. Tetrazole derivatives (e.g., ) show higher stability due to extensive H-bonding.
- Spectral Analysis : The 4-chlorophenyl group in the target should produce distinct UV/Vis and NMR signals, differentiating it from methoxy or hydroxyl analogs .
Biological Activity
Methanone, specifically [7-(4-chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenyl-, is a compound belonging to the triazolo-pyrimidine class. Its unique structure, characterized by a fused triazole and pyrimidine ring system, has been associated with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 350.8 g/mol. The presence of the 4-chlorophenyl substituent and the 5-methyl group significantly influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 907972-13-8 |
| Molecular Formula | C19H15ClN4O |
| Molecular Weight | 350.8 g/mol |
The biological activity of Methanone is primarily attributed to its triazolo-pyrimidine structure. This core structure is known for its interactions with various biological targets, including enzymes and receptors involved in cancer and viral infections. Studies have shown that subtle structural variations can tune its biological properties toward antiviral or antitumoral activity. For instance, modifications on the phenyl moiety have been linked to enhanced efficacy against specific cancer cell lines through mechanisms such as the inhibition of tubulin polymerization .
Biological Activities
Research indicates that Methanone exhibits significant antitumor and antiviral properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound has shown IC50 values below 100 μM in these assays, indicating potent activity .
Case Studies
- Antitumor Activity : A study reported that compounds with similar structural features to Methanone displayed cytotoxicity against MCF-7 cells with IC50 values ranging from 59 μM to 69 μM depending on the substituents on the phenyl ring .
- Antiviral Activity : Another investigation highlighted that modifications in the triazolo-pyrimidine framework could lead to compounds with enhanced antiviral properties, particularly against RNA viruses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The 4-chlorophenyl group enhances lipophilicity and membrane permeability.
- The 5-methyl group contributes to the overall stability and reactivity of the compound.
These factors collectively influence the pharmacokinetic properties and therapeutic potential of Methanone.
Chemical Reactions Analysis
2.1. Cyclization to Form the Triazolo-Pyrimidine Core
2.2. Substitution Reactions
2.3. Acylation Reactions
Mechanism of Action
The compound’s reactivity stems from its nitrogen-rich heterocyclic structure and substituents:
-
Triazolo-Pyrimidine Core : The fused ring system participates in nucleophilic aromatic substitution and electrophilic interactions due to electron-deficient regions .
-
4-Chlorophenyl Group : The chloro substituent enhances electrophilicity, facilitating further substitution or coupling reactions .
-
Methanone Moiety : The ketone group can undergo reduction (to form alcohols) or oxidation (to form carboxylic acids).
Physical and Chemical Stability
-
Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO) due to its aromatic and heterocyclic features.
-
Thermal Stability : Requires controlled conditions to avoid decomposition during synthesis.
-
Chemical Reactivity : Susceptible to nucleophilic attack at the triazolo-pyrimidine core and electrophilic substitution at the 4-chlorophenyl group .
Q & A
Q. What are the standard protocols for synthesizing triazolo-pyrimidine derivatives like Methanone [7-(4-chlorophenyl)-...]phenyl-?
Methodological Answer: The synthesis typically involves a one-pot multicomponent reaction. For example, a mixture of 4-chlorobenzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and TMDP catalyst (10 mol%) is refluxed in ethanol/water (1:1 v/v) for 1–3 hours. The product is isolated via filtration after solvent removal and recrystallized from ethanol, yielding ~92% purity . Key steps include TLC monitoring and catalyst reuse without purification.
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Solvent System | Ethanol/water (1:1 v/v) | 92% |
| Catalyst | TMDP (10 mol%) | 92% |
| Temperature | Reflux (~78°C) | — |
Q. How is structural characterization performed for this compound?
Methodological Answer: Purity is confirmed via TLC (silica gel SIL G/UV 254 plates). Structural integrity is validated using NMR (400 MHz, DMSO-d6), NMR, and elemental analysis. For example, NMR peaks for aromatic protons appear at δ 7.2–8.1 ppm, while the triazole NH group resonates at δ 5.8–6.2 ppm . X-ray crystallography (e.g., bond angles within normal ranges) further confirms stereochemistry .
Q. What purification methods are effective for isolating the target compound?
Methodological Answer: Crude products are purified via recrystallization from ethanol. After filtration, the product is dissolved in hot ethanol (50°C) and cooled overnight to form crystalline solids. This method achieves >90% purity, with residual catalyst removed during solvent partitioning .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce reliance on toxic catalysts like TMDP?
Methodological Answer: While TMDP is efficient, its toxicity necessitates alternatives. Piperidine-based catalysts have been explored but face regulatory hurdles . A hybrid approach using green solvents (e.g., PEG-400/water) with reduced catalyst loading (5 mol%) can lower environmental impact. Catalyst recovery via rotary evaporation of the aqueous phase allows ≥3 reuse cycles without yield loss .
Q. What strategies resolve contradictions in reported biological activity data for triazolo-pyrimidine analogs?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability). To address this:
- Standardize testing protocols (e.g., MTT assay for cytotoxicity).
- Compare substituent effects: Electron-withdrawing groups (e.g., Cl at 4-phenyl) enhance antimicrobial activity, while methyl groups improve solubility .
- Use docking studies to correlate structural features (e.g., triazole ring planarity) with target binding .
Q. How can computational methods guide the design of derivatives with improved bioactivity?
Methodological Answer: DFT studies optimize geometry (e.g., bond angles, charge distribution) to predict reactivity. Molecular docking against targets (e.g., bacterial DHFR enzyme) identifies favorable interactions. For example, introducing a 3-methoxyphenyl group at position 6 improves hydrophobic binding in the enzyme pocket .
| Derivative Modification | Predicted Impact |
|---|---|
| 4-Chlorophenyl substituent | Enhanced antimicrobial activity |
| Methyl group at position 5 | Increased metabolic stability |
Q. What advanced techniques validate structural ambiguities in crystallographic data?
Methodological Answer: Conflicting bond length/angle reports are resolved using:
- High-resolution XRD (≤0.01 Å precision) .
- Hirshfeld surface analysis to quantify intermolecular interactions.
- - HMBC NMR to confirm heterocyclic connectivity .
Methodological Notes
- Contradictions in Catalyst Use : While TMDP is toxic, its efficiency in molten-state reactions (65°C, 92% yield) makes it preferable to piperidine in controlled settings .
- Biological Testing : Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate via dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
